

# An In-depth Technical Guide to Pentadecanoyl Chloride (C<sub>15</sub>H<sub>29</sub>ClO)

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## Compound of Interest

Compound Name: Pentadecanoyl chloride

Cat. No.: B104569

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This technical guide provides comprehensive information on **Pentadecanoyl chloride**, including its chemical identity, physicochemical properties, key synthetic protocols, and characteristic reactions. The information is intended for professionals in research and development who require detailed technical data for laboratory and developmental applications.

## Chemical Identity and Synonyms

The chemical compound with the molecular formula C<sub>15</sub>H<sub>29</sub>ClO is officially known by its IUPAC name, **Pentadecanoyl chloride**.<sup>[1]</sup> It is an acyl chloride derived from pentadecanoic acid.

For ease of reference, a list of its common synonyms is provided below:

- Pentadecanoic acid chloride<sup>[1][2][3]</sup>
- NSC 97420<sup>[1][3]</sup>

## Physicochemical Data

The following table summarizes the key quantitative properties of **Pentadecanoyl chloride**. This data is essential for experimental design, safety assessments, and analytical method development.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>29</sub> ClO	[1]
Molecular Weight	260.84 g/mol	[1]
CAS Number	17746-08-6	
Physical Form	Liquid	[2][3]
Density	0.909 g/mL at 20 °C	[2]
Refractive Index	n <sub>20</sub> /D 1.451	[2]
InChI Key	PQZWQGNQOVDTRF-UHFFFAOYSA-N	[1]
SMILES	CCCCCCCCCCCCCCCC(=O)Cl	[1]

## Experimental Protocols

Detailed methodologies for the synthesis of **Pentadecanoyl chloride** and its application in two fundamental organic reactions are provided below. These protocols are foundational for the use of this reagent in further synthetic endeavors.

### Synthesis of Pentadecanoyl Chloride from Pentadecanoic Acid

This protocol details the conversion of pentadecanoic acid to its corresponding acyl chloride using thionyl chloride, a common and effective chlorinating agent.

Materials:

- Pentadecanoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Inert solvent (e.g., Dichloromethane, DCM) - optional
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place pentadecanoic acid (1.0 equivalent).
- Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (approximately 2.0-3.0 equivalents). If desired, an anhydrous solvent like DCM can be used.
- Gently heat the reaction mixture to reflux (typically around 80-90°C) for 1-3 hours.<sup>[4]</sup> The progress of the reaction can be monitored by the cessation of gas (HCl and SO<sub>2</sub>) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.
- The resulting crude **Pentadecanoyl chloride**, often a yellowish liquid, can typically be used in subsequent reactions without further purification. If high purity is required, distillation under vacuum can be performed.

## General Protocol for Friedel-Crafts Acylation

**Pentadecanoyl chloride** can be used to introduce a 15-carbon acyl group onto an aromatic ring via the Friedel-Crafts acylation. This reaction is a powerful tool for C-C bond formation. The following is a general procedure adaptable for various aromatic substrates.

Materials:

- **Pentadecanoyl chloride**
- Aromatic substrate (e.g., Benzene, Toluene)

- Lewis acid catalyst (e.g., anhydrous Aluminum chloride,  $\text{AlCl}_3$ )
- Anhydrous, non-polar solvent (e.g., Dichloromethane (DCM), Carbon disulfide ( $\text{CS}_2$ ))
- Round-bottom flask
- Addition funnel
- Ice bath
- Hydrochloric acid (HCl), dilute, cold
- Separatory funnel
- Drying agent (e.g., anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, suspend the anhydrous Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ , 1.1 equivalents) in the chosen anhydrous solvent.
- Cool the suspension to  $0^\circ\text{C}$  using an ice bath.
- Dissolve the aromatic substrate (1.0 equivalent) and **Pentadecanoyl chloride** (1.0 equivalent) in the same anhydrous solvent and add this solution to an addition funnel.
- Add the solution from the addition funnel dropwise to the stirred Lewis acid suspension at  $0^\circ\text{C}$ .
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (typically 2-12 hours) until completion.
- Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with the organic solvent.

- Combine the organic layers and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to yield the crude aryl pentadecyl ketone.
- The product can be further purified by recrystallization or column chromatography.

## General Protocol for Esterification

The reaction of **Pentadecanoyl chloride** with an alcohol provides a direct route to the corresponding ester. This reaction is typically rapid and high-yielding.

Materials:

- **Pentadecanoyl chloride**
- Alcohol (e.g., Ethanol, Methanol)
- Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)
- Base (e.g., Pyridine, Triethylamine) - optional, but recommended
- Round-bottom flask
- Ice bath
- Separatory funnel
- Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO<sub>3</sub>, brine)
- Drying agent (e.g., anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>)

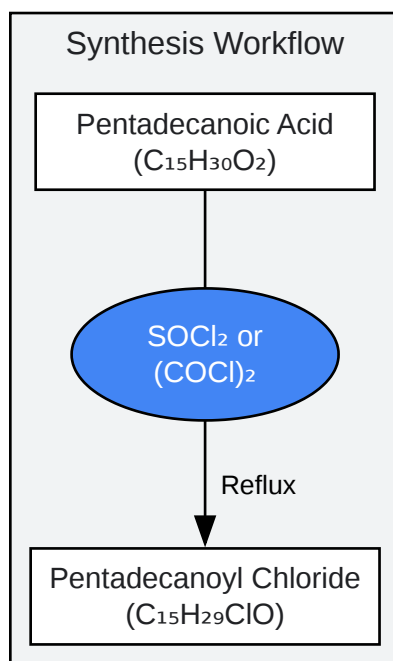
Procedure:

- In a round-bottom flask, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent. If using a base, add it to this solution (1.1 equivalents).
- Cool the solution to 0°C in an ice bath.

- Slowly add **Pentadecanoyl chloride** (1.0 equivalent) dropwise to the stirred alcohol solution. The reaction can be exothermic.[5]
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude ester.
- Purification can be achieved via distillation or column chromatography if necessary.

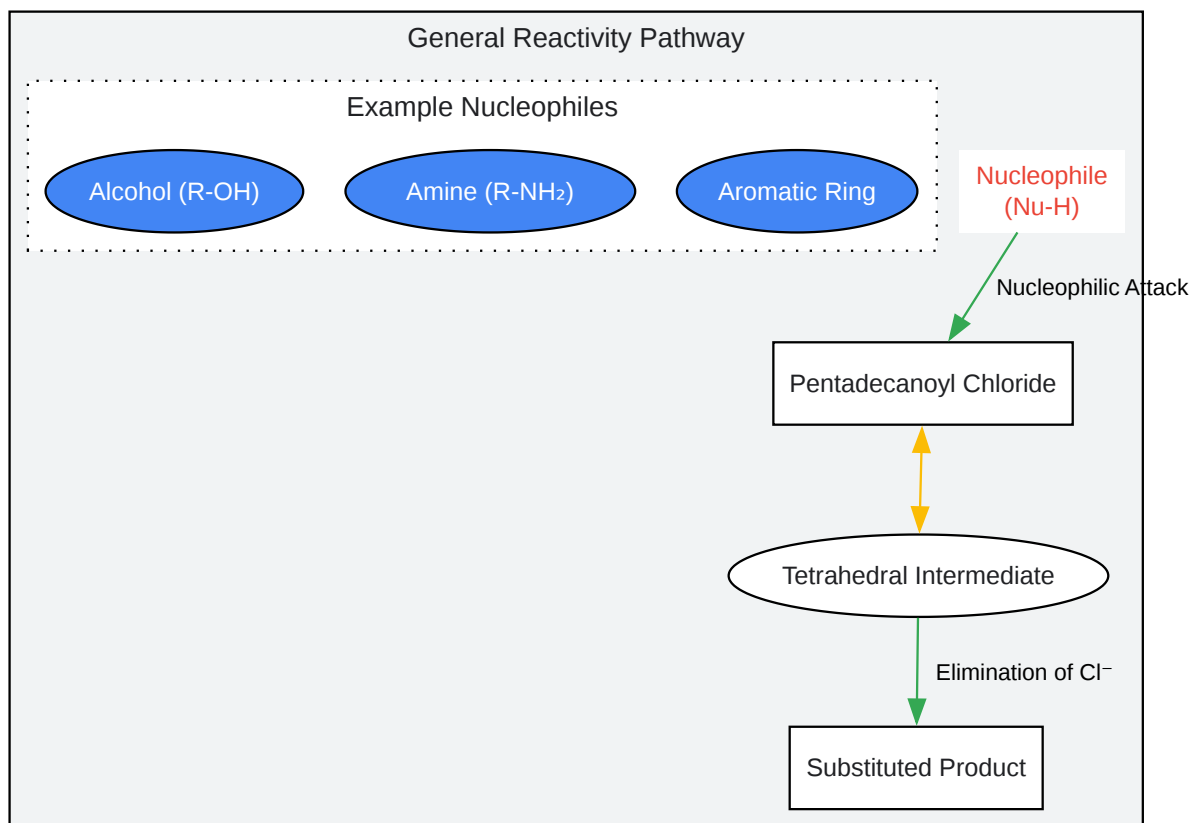
## Chemical Reactivity and Workflows

The reactivity of **Pentadecanoyl chloride** is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The diagrams below illustrate a typical synthetic workflow and the general reactivity pathway.



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**Caption:** Synthesis of **Pentadecanoyl chloride** from its carboxylic acid precursor.



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**Caption:** Nucleophilic acyl substitution mechanism for **Pentadecanoyl chloride**.

## Safety and Handling

**Pentadecanoyl chloride** is a corrosive and moisture-sensitive compound. It reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl) gas. All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

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